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Compound of Interest

3-Chloro-2-hydroxyphenacy!
Compound Name:

bromide
CAS No.: 84320-78-5
Cat. No.: B3043304

Get Quote

Executive Summary

3-Chloro-2-hydroxyphenacyl bromide (CAS: 84320-78-5) is a highly versatile, trifunctional
building block utilized extensively in medicinal chemistry and advanced organic synthesis.
Featuring an

-bromo ketone moiety, an ortho-hydroxyl group, and a meta-chloro substituent, this compound
serves as a critical precursor for the assembly of complex oxygen and nitrogen heterocycles,
including benzofurans, thiazoles, and imidazoles.

This technical guide provides an in-depth analysis of its reactivity, stability parameters, and
field-proven experimental protocols, designed specifically for drug development professionals
and synthetic chemists.

Structural and Electronic Profiling

The synthetic utility of 3-chloro-2-hydroxyphenacyl bromide stems from the synergistic
electronic effects of its three functional groups:
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e The

-Bromo Ketone Core: The adjacent carbonyl group exerts a strong electron-withdrawing
effect, significantly lowering the LUMO energy of the C—Br bond. This orbital overlap
stabilizes the transition state during nucleophilic attack, making the

-carbon exceptionally susceptible to Bimolecular Nucleophilic Substitution (
) [1].

e The 2-Hydroxyl Group: Positioned ortho to the acyl moiety, this group participates in strong
intramolecular hydrogen bonding with the carbonyl oxygen. This interaction stabilizes the
enol tautomer and dictates the regioselectivity of base-mediated cyclization events.

o The 3-Chloro Substituent: The inductive electron-withdrawing effect (-1) of the chlorine atom
lowers the

of the adjacent 2-hydroxyl group, rendering it more acidic than a standard phenol. This
allows for selective deprotonation using mild bases, minimizing unwanted degradation
pathways like the Favorskii rearrangement [2].

Table 1: Physicochemical Properties

Property Value

Chemical Name 3-Chloro-2-hydroxyphenacyl bromide

IUPAC Name 2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-
one

CAS Number 84320-78-5

Molecular Formula C8H6BrCIO2

Molecular Weight 249.49 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility Soluble in EtOH, DMF, DMSQO; Insoluble in H20

Reactivity Hazard Potent Lachrymator, Corrosive, Light-sensitive

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reactivity Pathways and Mechanistic Insights

The compound exhibits divergent reactivity depending on the choice of nucleophile, solvent,
and base.

e Hantzsch Heterocycle Synthesis: Reaction with dinucleophiles (e.g., thioamides,
thiosemicarbazones, or amidines) leads to the rapid formation of thiazole or imidazole
scaffolds. The reaction initiates via an

displacement of the bromide, followed by an intramolecular cyclodehydration driven by the
thermodynamic stability of the resulting aromatic ring [3].

 Intramolecular Cyclization: Under basic conditions (e.qg.,

in DMF), the acidic 2-hydroxyl group is easily deprotonated. The resulting phenoxide can
participate in tandem

-alkylation/condensation reactions with external alkynes or halo-compounds to yield 7-
chloro-benzofuran derivatives [4].

3-Chloro-2-hydroxyphenacyl bromide
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Bimolecular Substitution (SNZ)) Intramolecular Cyclization Hantzsch Condensation
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Fig 1. Divergent reactivity pathways of 3-chloro-2-hydroxyphenacyl bromide.
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Stability, Degradation, and Storage

AS an

-bromo ketone, 3-chloro-2-hydroxyphenacyl bromide is inherently reactive and requires
strict handling protocols to maintain its integrity [5].

o Photolytic Degradation: The C-Br bond is highly susceptible to homolytic cleavage upon
exposure to ultraviolet (UV) light, generating radical species that lead to complex
polymerization mixtures. Causality: The relatively low bond dissociation energy of the C—Br
bond (~280 kJ/mol) aligns with the energy of ambient UV photons.

e Hydrolytic Sensitivity: Prolonged exposure to atmospheric moisture results in slow
hydrolysis, converting the compound into the corresponding

-hydroxy ketone.

o Storage Directives: The material must be stored in amber glass vials at 2—-8°C under an inert
atmosphere (Argon or

Experimental Protocols
Protocol A: Synthesis of 2-Substituted-4-(3-chloro-2-
hydroxyphenyl)thiazole

This self-validating Hantzsch synthesis protocol leverages the high electrophilicity of the

-carbon to construct a thiazole ring.

Materials:
e 3-Chloro-2-hydroxyphenacyl bromide (1.0 eq)
e Thioamide derivative (1.1 eq)

e Absolute Ethanol (Solvent)
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Step-by-Step Methodology:

Equilibration: Dissolve the thioamide (1.1 eq) in absolute ethanol (10 mL/mmol) at room
temperature. Causality: Ethanol is chosen because it solubilizes both precursors and
facilitates the proton-transfer steps required for the subsequent cyclodehydration.

» Addition: Add 3-chloro-2-hydroxyphenacyl bromide (1.0 eq) portion-wise to the stirring
solution.

o Condensation: Heat the reaction mixture to reflux (80°C) for 4-5 hours.

o Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete
when the highly UV-active phenacyl bromide spot (

) disappears, and the solution transitions from pale yellow to a deep amber color.

o Precipitation: Remove the heat source and allow the mixture to cool to room temperature.
Slowly pour the mixture into crushed ice-water (30 mL/mmol) under vigorous stirring.
Causality: The sudden drop in the dielectric constant of the medium forces the hydrophobic
thiazole product to precipitate, leaving unreacted polar impurities dissolved.

« |solation: Filter the resulting precipitate under vacuum, wash with cold water, and
recrystallize from hot ethanol to yield the analytically pure thiazole.

Equilibration Condensation Precipitation Purification
(EtOH Solvent) (Reflux 80°C) (Ice-Water) (Recrystallize)

Click to download full resolution via product page

Fig 2. Standardized workflow for Hantzsch thiazole synthesis.

Protocol B: Base-Mediated O-Alkylation and Cyclization

When targeting oxygen heterocycles, controlling the base strength is critical to prevent
unwanted side reactions.
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Step-by-Step Methodology:

o Deprotonation: Dissolve 3-chloro-2-hydroxyphenacyl bromide in anhydrous DMF. Add
anhydrous

(1.5 eq). Causality:

is a mild, insoluble base that selectively deprotonates the highly acidic 2-hydroxyl group
(facilitated by the 3-chloro inductive effect) without triggering the Favorskii rearrangement of
the

-bromo ketone.

» Alkylation: Add the secondary electrophile (e.g., an alkyl halide) dropwise at 0°C.

o Cyclization: Gradually warm the mixture to 60°C for 6 hours to promote intramolecular ring
closure.

o Workup: Quench with saturated aqueous

to neutralize any remaining base, extract with Ethyl Acetate (3x), dry over

, and concentrate in vacuo.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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